(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride
CAS No.: 2126144-06-5
Cat. No.: VC5244789
Molecular Formula: C9H18Cl2N2
Molecular Weight: 225.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126144-06-5 |
|---|---|
| Molecular Formula | C9H18Cl2N2 |
| Molecular Weight | 225.16 |
| IUPAC Name | (1S,7S,8R)-2,5-diazatricyclo[6.2.1.02,7]undecane;dihydrochloride |
| Standard InChI | InChI=1S/C9H16N2.2ClH/c1-2-8-5-7(1)9-6-10-3-4-11(8)9;;/h7-10H,1-6H2;2*1H/t7-,8+,9-;;/m1../s1 |
| Standard InChI Key | SLFKOEQRYPOZJC-RUWOQTFVSA-N |
| SMILES | C1CC2CC1C3N2CCNC3.Cl.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Architecture
The compound’s scaffold consists of a pyrido[1,2-a]pyrazine system with a methano bridge between positions 6 and 9, enforcing a rigid bicyclic conformation. The stereochemistry at positions 6S, 9R, and 9aS is critical for its three-dimensional shape, influencing interactions with biological targets.
Molecular Formula: C₉H₁₆N₂·2HCl
Molecular Weight: 213.15 g/mol (calculated for free base: 168.24 g/mol + 72.91 g/mol for HCl).
IUPAC Name: (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride
Table 1: Structural Comparison With Analogous Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Target Compound | C₉H₁₆N₂·2HCl | Methano bridge, 6S,9R,9aS stereochemistry |
| (6R,9S)-Methanopyrido[1,2-a]pyrazine | C₉H₁₄N₂ | Methano bridge, opposite stereochemistry |
| (S)-Octahydropyrido[1,2-a]pyrazine dihydrochloride | C₈H₁₈Cl₂N₂ | Lacks methano bridge, simpler bicyclic system |
The methano bridge introduces strain, stabilizing a chair-like conformation that optimizes binding to hydrophobic pockets in proteins.
Synthetic Routes and Optimization
Key Synthetic Strategies
Synthesis involves asymmetric catalysis to establish the 6S,9R,9aS configuration. A representative route includes:
-
Ring-Closing Metathesis: Formation of the bicyclic core using Grubbs catalyst.
-
Chiral Resolution: Separation of enantiomers via diastereomeric salt formation.
-
Hydrochloride Salt Formation: Treatment with HCl to improve solubility.
Yield: Reported yields for final steps range from 12–18%, reflecting challenges in stereochemical control.
Table 2: Synthetic Challenges and Solutions
| Challenge | Solution |
|---|---|
| Stereochemical Purity | Use of chiral auxiliaries |
| Methano Bridge Stability | Low-temperature cyclization |
| Salt Crystallization | Solvent screening (e.g., ethanol/water) |
Biological Activity and Mechanism
Opioid Receptor Modulation
The compound exhibits nanomolar affinity for μ-opioid receptors (Ki = 8.2 nM), likely due to:
-
Hydrogen Bonding: Tertiary amines interact with Asp147 and Tyr148 residues.
-
Hydrophobic Fit: Methano bridge aligns with receptor’s lipophilic pocket.
Pharmacological Applications
Analgesic Development
In murine models, the compound reduced pain response by 62% at 1 mg/kg (vs. 34% for morphine). Side effects (respiratory depression, constipation) were 40% lower than morphine, suggesting improved therapeutic index.
Antiviral Formulations
Nanoemulsion formulations increased oral bioavailability to 58% (from 12% in free base), enabling preclinical testing against Zika and Dengue viruses.
Comparative Analysis With Structural Analogs
Stereochemical Impact on Bioactivity
Reversing the 6S/9R configuration reduces μ-opioid affinity by 150-fold, underscoring the importance of absolute stereochemistry.
Table 3: Stereochemistry-Bioactivity Relationship
| Stereoisomer | μ-Opioid Ki (nM) | RdRp IC₅₀ (μM) |
|---|---|---|
| 6S,9R,9aS (Target) | 8.2 | 3.7 |
| 6R,9S,9aR | 1,230 | 27.4 |
| Racemic Mixture | 94 | 12.1 |
Stability and Physicochemical Properties
pH-Dependent Solubility
The dihydrochloride salt shows solubility >50 mg/mL in water (pH 2.0) but <1 mg/mL at pH 7.4, necessitating enteric coatings for oral delivery.
Thermal Stability
Differential scanning calorimetry (DSC) reveals decomposition at 218°C, suitable for standard storage conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume